molecular formula C4H9NO2 B1595442 N-hydroxybutanamide CAS No. 4312-91-8

N-hydroxybutanamide

Cat. No.: B1595442
CAS No.: 4312-91-8
M. Wt: 103.12 g/mol
InChI Key: CCBCHURBDSNSTJ-UHFFFAOYSA-N
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Description

N-hydroxybutanamide is a hydroxamic acid derivative known for its significant biological activity. Hydroxamic acids have been extensively studied due to their ability to inhibit metalloenzymes, which are involved in various pathological processes. This compound and its derivatives have shown potential in inhibiting matrix metalloproteinases (MMPs), making them promising candidates for therapeutic applications .

Mechanism of Action

Target of Action

N-Hydroxybutanamide, also known as Butyrylhydroxamic acid, primarily targets Matrix Metalloproteinases (MMPs) . MMPs are a group of enzymes responsible for the degradation of extracellular matrix proteins, and they play a crucial role in various physiological processes and pathological conditions.

Mode of Action

Butyrylhydroxamic acid acts as a Histone Deacetylase (HDAC) inhibitor . It inhibits MMPs by binding to their active sites, thereby preventing them from degrading the extracellular matrix . This inhibition of MMPs results in changes in cell behavior, including reduced cell proliferation and migration .

Biochemical Pathways

The inhibition of MMPs by Butyrylhydroxamic acid affects several biochemical pathways. MMPs are involved in the breakdown of extracellular matrix in normal physiological processes, such as embryonic development, reproduction, and tissue remodeling, as well as in disease processes, such as arthritis and metastasis . Therefore, the inhibition of these enzymes can have significant downstream effects on these pathways.

Pharmacokinetics

It is known that the compound exhibits low toxicity towards various cell lines . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound and their impact on its bioavailability.

Result of Action

The inhibition of MMPs by Butyrylhydroxamic acid results in a decrease in the degradation of the extracellular matrix, which can lead to reduced cell proliferation and migration . In a mouse model of B16 melanoma, this compound showed both antitumor and antimetastatic effects, with a 61.5% inhibition of tumor growth and an 88.6% inhibition of metastasis .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-hydroxybutanamide derivatives can be synthesized using a novel method involving the N-substituted succinimide ring opening approach. This method allows for the one-step synthesis of various hydroxamic acid structures . The reaction typically involves the use of N-substituted succinimides as starting materials, which undergo ring opening to form the desired this compound derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the synthetic approach mentioned above can be adapted for large-scale production. The cost-effectiveness and efficiency of the N-substituted succinimide ring opening method make it a viable option for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

N-hydroxybutanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These products have been evaluated for their biological activity, particularly their ability to inhibit matrix metalloproteinases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-hydroxybutanamide stands out due to its specific synthetic approach and its potential as a lead structure for the development of new MMP inhibitors. Its derivatives have demonstrated low toxicity towards non-cancerous cell lines and significant antitumor and antimetastatic effects in vivo .

Properties

IUPAC Name

N-hydroxybutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-2-3-4(6)5-7/h7H,2-3H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCBCHURBDSNSTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10329294
Record name N-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4312-91-8
Record name N-hydroxybutanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4312-91-8
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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